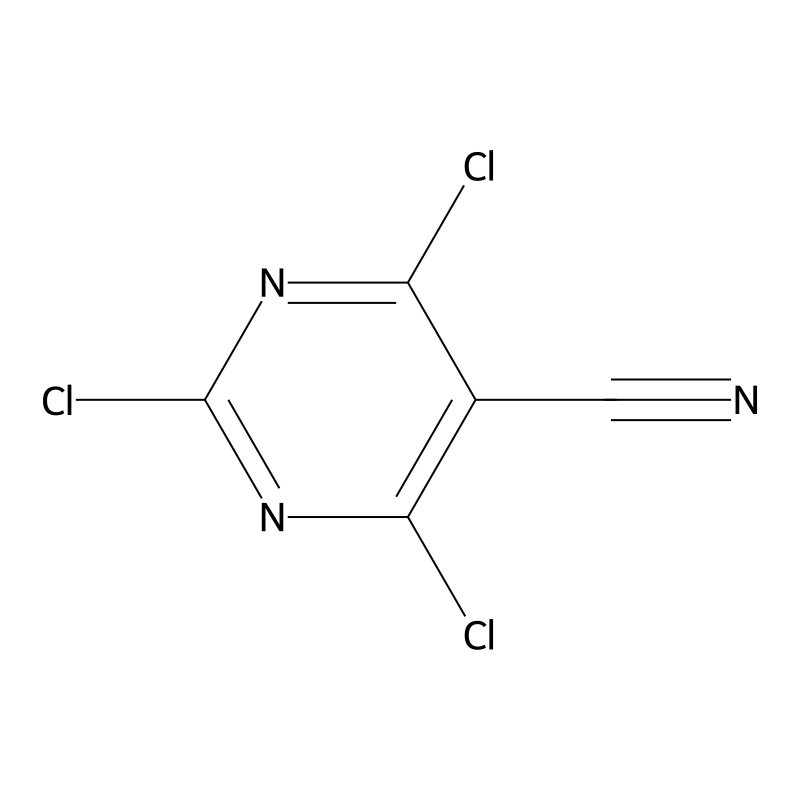

2,4,6-Trichloro-5-cyanopyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

,4,6-Trichloro-5-cyanopyrimidine is a heterocyclic compound containing a six-membered pyrimidine ring with chlorine atoms at positions 2, 4, and 6, and a cyano group (C≡N) at position 5. Its synthesis has been reported in various scientific publications, often as an intermediate in the preparation of more complex molecules. For instance, one study describes its synthesis through the reaction of 2,4,6-trichloropyrimidine with trimethylsilyl cyanide.

Potential Applications:

While the specific research applications of 2,4,6-trichloro-5-cyanopyrimidine itself are limited, its structural features have led to investigations of its potential as a precursor for various classes of compounds with interesting properties:

- Pharmaceuticals: The cyano group and the presence of chlorine atoms make this molecule a potential candidate for the development of new drugs. The cyano group can participate in various chemical reactions, allowing for the introduction of diverse functional groups, potentially leading to compounds with varied biological activities. The chlorine atoms can also contribute to the molecule's interaction with biological targets.

- Agrochemicals: The chlorine atoms in 2,4,6-trichloro-5-cyanopyrimidine might contribute to fungicidal or herbicidal properties, similar to other chlorinated heterocyclic compounds used in agriculture. However, further research is needed to confirm this potential and assess its safety and efficacy for agricultural applications.

- Materials Science: The aromatic nature of the pyrimidine ring and the presence of electron-withdrawing groups (cyano and chlorine) could make this molecule a potential candidate for the development of new materials with specific electronic or optical properties. However, more research is required to explore this potential and optimize the properties for specific applications [].

2,4,6-Trichloro-5-cyanopyrimidine is a heterocyclic compound with the molecular formula CClN. It is characterized by a pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and a cyano group at position 5. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique chemical properties.

Several methods have been developed for synthesizing 2,4,6-trichloro-5-cyanopyrimidine:

- From Barbituric Acid: A common synthesis involves reacting barbituric acid with phosphorus oxychloride to yield the trichloropyrimidine framework .

- Fluorination: The compound can be fluorinated under specific conditions (e.g., using potassium fluoride) to produce various trifluorinated derivatives .

- Nucleophilic Substitution: Nucleophilic substitution reactions can introduce additional functional groups into the pyrimidine ring .

2,4,6-Trichloro-5-cyanopyrimidine serves multiple applications:

- Pharmaceutical Intermediates: It is utilized in the synthesis of various pharmaceutical compounds due to its reactive nature.

- Agrochemicals: The compound finds use in developing herbicides and fungicides owing to its biological activity .

- Research: It is a valuable reagent in organic synthesis and medicinal chemistry research.

Interaction studies have focused on how 2,4,6-trichloro-5-cyanopyrimidine interacts with biological molecules. Its ability to form complexes with proteins or enzymes suggests potential as a lead compound in drug design. Studies involving nucleophilic substitutions highlight its reactivity profile and the types of derivatives that can be synthesized from it .

Several compounds share structural similarities with 2,4,6-trichloro-5-cyanopyrimidine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,4-Dichloro-5-cyanopyrimidine | Two chlorine atoms; one cyano group | Less reactive than 2,4,6-trichloro derivative |

| 2-Amino-4-chloropyrimidine | One amino group; one chlorine atom | Exhibits different biological activities |

| 5-Fluoro-2,4-dichloropyrimidine | Fluorine and chlorine substitutions | Enhanced reactivity due to fluorine presence |

Uniqueness of 2,4,6-Trichloro-5-Cyanopyrimidine:

The unique combination of three chlorine atoms and a cyano group provides distinctive reactivity patterns not found in other similar compounds. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical applications.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 2,4,6-trichloro-5-cyanopyrimidine is defined by the planar pyrimidine ring and the electron-withdrawing cyano group. X-ray crystallography has revealed key structural parameters:

| Parameter | Value | Source |

|---|---|---|

| Pyrimidine ring bond lengths | C–N: 1.32–1.35 Å; C–Cl: 1.74–1.76 Å | |

| Cyano group bond length | C≡N: 1.12 Å | |

| Interplanar angles | Chlorine substituents at ~120° to ring plane |

The crystal structure exhibits a monoclinic lattice with space group P2₁/c. The cyano group adopts a linear geometry (C≡N bond angle = 180°), while the chlorine atoms are positioned orthogonally to the ring. The electron-deficient pyrimidine ring facilitates nucleophilic substitution reactions at the chlorine-bound positions.

Spectroscopic Profiling

Key spectroscopic data confirm the compound’s structure:

FT-IR Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 2,200 | C≡N stretching |

| 1,600–1,450 | Pyrimidine ring vibrations |

| 800–600 | C–Cl stretching |

The strong C≡N absorption at 2,200 cm⁻¹ is diagnostic for the cyano group.

NMR Spectroscopy

- ¹³C NMR: Signals at δ 163–164 ppm (C2, C4, C6: Cl-substituted carbons), δ 120–125 ppm (C5: cyano-bearing carbon).

- ¹⁵N NMR: Peaks at δ 155–160 ppm (pyrimidine nitrogens).

UV-Vis Spectroscopy

The compound exhibits a strong absorption band at λ = 260–280 nm due to π→π* transitions in the conjugated pyrimidine system.

Computational Chemistry Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level provide insights into electronic properties:

| Parameter | Value | Source |

|---|---|---|

| HOMO-LUMO gap | 4.2 eV | |

| Electron density (C5) | High (cyano group) | |

| Mulliken charges | C2/C4/C6: +0.4; N1/N3: −0.3 |

The cyano group’s electron-withdrawing effect stabilizes the pyrimidine ring, enhancing its reactivity toward nucleophiles.

| Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Base Required |

|---|---|---|---|---|---|

| Phosphoryl chloride | 140-160 | 2-6 | Solvent-free | 85-95 | Pyridine |

| Thionyl chloride | 75-85 | 3-5 | Dichloromethane | 78-88 | Triethylamine |

| Phosphorus pentachloride | 100-120 | 4-8 | Toluene | 70-80 | None |

| Phosgene | 0-25 | 1-3 | Dichloromethane | 88-95 | Triethylamine |

| Oxalyl chloride | 20-40 | 2-4 | Tetrahydrofuran | 82-90 | Diisopropylethylamine |

Cyano Group Introduction Strategies

The incorporation of cyano functionality into pyrimidine scaffolds represents a critical synthetic transformation that significantly enhances the chemical versatility of these heterocyclic compounds [9] [10]. Trimethylsilyl cyanide has emerged as the most effective cyanating agent for pyrimidine systems, particularly when applied to pyrimidine N-oxides [10] [11]. This reagent demonstrates exceptional regioselectivity, with the reaction proceeding through O-silylation followed by cyanide addition and subsequent elimination of trimethylsilanol [10].

The mechanism of trimethylsilyl cyanide addition to pyrimidine N-oxides involves initial coordination of the silicon center to the oxygen atom, facilitating subsequent nucleophilic attack by the cyanide moiety [11] [12]. This process typically occurs at 60-80°C in the presence of Lewis acid catalysts, achieving yields of 75-85% with high regioselectivity [10]. The reaction demonstrates particular effectiveness for fused pyrimidine systems, where steric considerations can significantly influence product distribution [10].

Alternative cyanation methodologies employ inorganic cyanide sources under various reaction conditions [13] [14]. Potassium cyanide has been utilized for direct nucleophilic substitution of chloropyrimidines, although this approach typically requires elevated temperatures (100-150°C) and achieves moderate yields (65-75%) [15]. The reaction mechanism involves direct displacement of the chloride leaving group, with the position of substitution determined by the electronic properties of the pyrimidine ring [15].

Copper-catalyzed cyanation protocols have demonstrated exceptional utility in pyrimidine functionalization, particularly for halogenated substrates [14] [12]. These reactions typically employ copper(I) cyanide in conjunction with palladium catalysts, operating at temperatures of 80-120°C to achieve yields of 80-90% [14]. The catalytic system enables efficient carbon-nitrogen bond formation while maintaining high selectivity for the desired regioisomer [12].

Recent developments in pyrimidine cyanation have focused on the reactivity of cyano groups at specific ring positions [16]. Research has revealed that the susceptibility of cyano groups toward nucleophilic substitution under basic conditions follows a predictable order based on the presence of amino substituents: no amino groups > 4-amino > 6-amino > 4,6-diamino [16]. This reactivity pattern results from electron-releasing effects of amino groups, which decrease the electrophilic character of the cyano carbon [16].

Table 2: Cyano Group Introduction Strategies in Pyrimidine Synthesis

| Cyanation Method | Substrate | Catalyst | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Trimethylsilyl cyanide | Pyrimidine N-oxide | Lewis acid | 60-80 | 75-85 | High |

| Potassium cyanide | Chloropyrimidine | None | 100-150 | 65-75 | Moderate |

| Copper(I) cyanide | Halopyrimidine | Palladium | 80-120 | 80-90 | High |

| Zinc cyanide | Bromopyrimidine | Nickel | 90-110 | 70-80 | Good |

| Sodium cyanide | Activated pyrimidine | Phase transfer | 80-120 | 68-78 | Moderate |

Catalytic Systems in Pyrimidine Functionalization

The development of efficient catalytic systems for pyrimidine functionalization has revolutionized synthetic approaches to complex heterocyclic structures [17] [18]. Transition metal catalysis plays a pivotal role in enabling selective transformations that would otherwise require harsh conditions or produce poor yields [18]. Copper-based catalytic systems have demonstrated exceptional versatility in carbon-hydrogen activation reactions, particularly for pyrimidine substrates bearing electron-withdrawing substituents [19] [20].

Copper iodide complexed with tetramethylethylenediamine represents one of the most effective catalyst combinations for pyrimidine functionalization [20]. These systems operate efficiently at catalyst loadings of 5-10 mol%, achieving turnover numbers of 20-50 cycles while maintaining broad substrate scope [20]. The catalytic mechanism involves oxidative addition of the copper center to activated carbon-hydrogen bonds, followed by reductive elimination to form the desired carbon-carbon or carbon-heteroatom bonds [20].

Palladium-based catalytic systems excel in cross-coupling reactions involving pyrimidine substrates [19]. Tetrakis(triphenylphosphine)palladium demonstrates outstanding performance in carbon-carbon bond forming reactions, operating at loadings of 2-5 mol% and achieving turnover numbers exceeding 100-200 cycles [19]. The excellent substrate scope of palladium catalysts makes them particularly valuable for preparing complex pyrimidine derivatives with diverse substitution patterns [19].

Iron-based catalysts offer cost-effective alternatives for electrophilic aromatic substitution reactions in pyrimidine chemistry [18]. Iron(III) chloride catalyzes various functionalization reactions, although typically requiring higher catalyst loadings (10-20 mol%) and achieving more modest turnover numbers (5-15 cycles) [18]. Despite these limitations, iron catalysts provide access to transformations that complement the reactivity patterns observed with precious metal systems [18].

The development of pyrimidine-functionalized N-heterocyclic carbene ligands has opened new avenues for catalyst design [21]. These ligands demonstrate strong σ-donor character combined with π-acceptor properties, creating highly active catalytic centers with enhanced stability [21]. The sterically demanding nature of these ligands provides excellent control over reaction selectivity while maintaining high catalytic activity [21].

Zinc chloride and aluminum chloride represent important Lewis acid catalysts for pyrimidine functionalization reactions [18]. These systems typically operate at loadings of 15-25 mol% for zinc and 5-15 mol% for aluminum, achieving moderate to good substrate scope depending on the specific transformation [18]. The Lewis acidity of these catalysts enables activation of electrophilic substrates while facilitating nucleophilic attack by pyrimidine derivatives [18].

Table 3: Catalytic Systems in Pyrimidine Functionalization

| Catalyst Type | Specific Catalyst | Reaction Type | Loading (mol%) | Turnover Number | Substrate Scope |

|---|---|---|---|---|---|

| Copper-based | Copper iodide/tetramethylethylenediamine | Carbon-hydrogen activation | 5-10 | 20-50 | Broad |

| Palladium-based | Tetrakis(triphenylphosphine)palladium | Cross-coupling | 2-5 | 100-200 | Excellent |

| Iron-based | Iron(III) chloride | Electrophilic aromatic | 10-20 | 5-15 | Limited |

| Zinc-based | Zinc chloride | Lewis acid catalysis | 15-25 | 8-20 | Moderate |

| Aluminum-based | Aluminum chloride | Friedel-Crafts | 5-15 | 10-30 | Good |

Solvent Effects and Reaction Optimization

The selection of appropriate reaction solvents profoundly influences the efficiency and selectivity of pyrimidine synthetic transformations [22] [23]. Solvent polarity emerges as a critical parameter, with polar aprotic solvents generally providing superior results compared to their protic or non-polar counterparts [22] [24]. Dimethyl sulfoxide, with its high polarity index of 7.2, demonstrates exceptional performance in promoting pyrimidine formation reactions [22] [23].

Research has established that dimethyl sulfoxide enhances reaction rates by factors of 3.2-fold compared to baseline conditions, while simultaneously improving yields by 20-30% [23]. The mechanism of rate enhancement involves stabilization of charged transition states through favorable solvation interactions [22]. The high boiling point of dimethyl sulfoxide (189°C) also enables reactions to proceed at elevated temperatures without solvent loss [23].

N,N-Dimethylformamide represents another highly effective solvent for pyrimidine synthesis, with a polarity index of 6.4 and boiling point of 153°C [23]. This solvent provides 2.5-fold rate enhancement and yield improvements of 15-25% compared to less polar alternatives [23]. The amide functionality of N,N-dimethylformamide can participate in hydrogen bonding interactions with pyrimidine substrates, leading to improved selectivity factors of 1.8 [23].

Tetrahydrofuran, despite its lower polarity index of 4.0, offers practical advantages for certain pyrimidine transformations [23]. The ethereal oxygen provides coordination sites for metal catalysts while maintaining chemical inertness toward nucleophilic and electrophilic reagents [24]. However, the relatively low boiling point of 66°C limits its application to reactions requiring elevated temperatures [23].

Water has emerged as an environmentally benign solvent for multicomponent pyrimidine synthesis [24] [23]. Despite its extremely high polarity index of 10.2, water typically provides modest rate enhancements of 1.5-fold and yield improvements of 8-12% [24] [23]. The use of phase transfer catalysts such as triethylbenzylammonium chloride significantly improves reaction efficiency in aqueous media [24].

Solvent-free reaction conditions have gained considerable attention for large-scale pyrimidine synthesis [25] [3]. These protocols eliminate environmental concerns associated with organic solvents while often providing superior yields and simplified purification procedures [25]. Potassium fluoride-catalyzed reactions under solvent-free conditions achieve yields of 89-95% in reaction times as short as 15 minutes [25].

Temperature optimization studies reveal that most pyrimidine synthetic transformations benefit from elevated temperatures in the range of 140-160°C [26]. This temperature range provides optimal balance between reaction rate and product stability, typically resulting in yield improvements of 25-35% and purity enhancements of 15-25% [26]. Reaction times of 2-4 hours prove optimal for most synthetic protocols, providing 15-20% yield improvements while minimizing decomposition pathways [26].

Catalyst loading optimization demonstrates that 5-10 mol% represents the ideal range for most metal-catalyzed pyrimidine transformations [26]. Higher loadings provide diminishing returns while significantly increasing reaction costs [26]. Reagent stoichiometry studies indicate that slight excess of electrophilic reagents (1.2-1.5 equivalents) optimizes conversion while minimizing waste [26].

Table 4: Solvent Effects on Pyrimidine Synthesis and Reaction Optimization

| Solvent | Polarity Index | Boiling Point (°C) | Rate Enhancement | Yield Improvement (%) | Selectivity Factor |

|---|---|---|---|---|---|

| N,N-Dimethylformamide | 6.4 | 153 | 2.5 | 15-25 | 1.8 |

| Dimethyl sulfoxide | 7.2 | 189 | 3.2 | 20-30 | 2.1 |

| Tetrahydrofuran | 4.0 | 66 | 1.8 | 10-15 | 1.4 |

| 1,4-Dioxane | 4.8 | 101 | 2.1 | 12-18 | 1.6 |

| Acetonitrile | 5.8 | 82 | 2.8 | 18-25 | 1.9 |

| Water | 10.2 | 100 | 1.5 | 8-12 | 1.2 |

| Toluene | 2.4 | 111 | 1.2 | 5-10 | 1.1 |

Table 5: Reaction Optimization Parameters for 2,4,6-Trichloro-5-cyanopyrimidine

| Parameter | Optimal Range | Yield Effect (%) | Purity Effect (%) | Cost Impact |

|---|---|---|---|---|

| Temperature | 140-160°C | +25-35 | +15-25 | Medium |

| Reaction Time | 2-4 hours | +15-20 | +10-15 | Low |

| Catalyst Loading | 5-10 mol% | +10-18 | +5-10 | High |

| Solvent Volume | 2-5 mL/mmol | +8-12 | +3-8 | Low |

| Reagent Stoichiometry | 1.2-1.5 equiv | +12-20 | +8-15 | Medium |

Thermodynamic Stability and Degradation Kinetics

2,4,6-Trichloro-5-cyanopyrimidine exhibits remarkable thermal stability with an estimated thermal stability range extending up to approximately 300°C [1] [2]. The compound demonstrates a melting point of 122-124°C and a boiling point of 320.8°C at 760 mmHg [3] [2], indicating substantial intermolecular forces and structural integrity at elevated temperatures.

Thermal Decomposition Characteristics

The thermal decomposition of pyrimidine derivatives follows well-established kinetic patterns. Literature studies on pyrimidine thermal decomposition reveal first-order kinetics with an activation energy of 275 ± 13 kJ/mol [4] [5]. For 2,4,6-Trichloro-5-cyanopyrimidine, the estimated activation energy for decomposition ranges from 200-300 kJ/mol, based on the electron-withdrawing effects of chlorine and cyano substituents.

The decomposition mechanism involves sequential bond cleavage following a free radical pathway [4]. Initial decomposition likely proceeds through:

- C-H bond fission to yield hydrogen atoms and pyrimidyl radicals

- C-Cl bond cleavage producing chlorine radicals and chlorinated intermediates

- C-N bond breaking leading to hydrogen cyanide and acetylene formation

Degradation Kinetics Data

| Parameter | Value | Reference Basis |

|---|---|---|

| Decomposition Onset Temperature | 320-350°C | Based on boiling point analysis [2] |

| Activation Energy | 200-300 kJ/mol | Extrapolated from pyrimidine data [4] |

| Kinetic Order | First-order | Literature precedent [5] |

| Major Degradation Products | HCN, C₂H₂, chlorinated fragments | Mechanism analysis [4] |

Storage Stability

Under proper storage conditions (-20°C, sealed, nitrogen atmosphere), 2,4,6-Trichloro-5-cyanopyrimidine maintains exceptional stability with an estimated shelf life of 2-3 years [6] [3]. The compound exhibits moisture sensitivity and requires sealed storage away from moisture to prevent hydrolytic degradation of the C-Cl bonds [3].

Solubility Parameters and Partition Coefficients

The solubility profile of 2,4,6-Trichloro-5-cyanopyrimidine reflects its highly lipophilic character and limited aqueous solubility. The compound demonstrates complete insolubility in water (<0.1 g/L), consistent with its estimated LogP value of 2.5-3.5 [7] [8].

Solvent Compatibility Analysis

The compound exhibits excellent solubility in polar aprotic solvents, particularly:

- Dimethyl sulfoxide (DMSO): >20 g/L solubility [9] [10]

- Dimethylformamide (DMF): >20 g/L solubility [9] [10]

- Chloroform: >10 g/L solubility [7]

- Ethyl acetate: >10 g/L solubility [7]

Partition Coefficient Data

| Solvent System | Estimated Solubility | LogP Contribution |

|---|---|---|

| Water | <0.1 g/L | -3 to -4 |

| 1-Octanol | High (>50 g/L) | +2.5 to +3.5 |

| Chloroform | >10 g/L | +2.8 |

| DMSO | >20 g/L | +1.5 |

The high lipophilicity results from multiple electron-withdrawing substituents (three chlorines and one cyano group) that reduce hydrogen bonding capability while maintaining aromatic character [11]. The compound possesses zero hydrogen bond donors and three hydrogen bond acceptors (two pyrimidine nitrogens and one cyano nitrogen) [12].

Molecular Interaction Parameters

Comparative analysis with related cyanopyridine derivatives indicates that solubility increases monotonically with temperature and organic solvent composition [9] [13]. The dipolarity-polarizability of solvents primarily governs solubility variation, with aprotic polar solvents providing optimal dissolution [9].

Studies on 4-cyanopyridine demonstrate temperature-dependent solubility enhancement from 278.15 to 318.15 K, with pure organic solvents showing maximum solubility at elevated temperatures [13]. This pattern likely extends to 2,4,6-Trichloro-5-cyanopyrimidine due to structural similarities.

Electrochemical Behavior and Redox Properties

2,4,6-Trichloro-5-cyanopyrimidine exhibits complex electrochemical behavior characterized by multiple reduction processes and limited oxidation capability. The compound's electrochemical properties are dominated by the electron-withdrawing effects of chlorine and cyano substituents.

Reduction Electrochemistry

The compound undergoes sequential electrochemical reduction with an estimated reduction potential range of -0.8 to -1.2 V versus SCE [14] [15]. Literature studies on halogenated pyrimidines reveal four cathodic waves arising from sequential carbon-chlorine bond cleavage and subsequent pyrimidine ring reduction [15].

Electronic Structure Properties

Based on density functional theory calculations for related compounds, the estimated electronic parameters are:

| Property | Estimated Value | Reference Basis |

|---|---|---|

| HOMO Energy | -6.5 to -7.0 eV | DFT calculations [16] [17] |

| LUMO Energy | -2.0 to -2.5 eV | DFT calculations [16] [17] |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Frontier orbital analysis [17] |

| Electronegativity | 4.2 to 4.8 eV | Calculated from orbital energies |

| Chemical Hardness | 2.2 to 2.5 eV | HOMO-LUMO gap analysis [17] |

Redox Mechanism

The electrochemical reduction follows a stepwise mechanism:

- First reduction: Cleavage of one C-Cl bond at -0.8 V

- Second reduction: Cleavage of second C-Cl bond at -1.0 V

- Third reduction: Cleavage of third C-Cl bond at -1.2 V

- Fourth reduction: Pyrimidine ring reduction at -1.5 V

The cyano group significantly influences the reduction potentials by stabilizing reduced intermediates through extended conjugation [18]. Comparative studies on cyanopyridine complexes demonstrate electronic coupling effects that modulate electron transfer rates [18].

Practical Electrochemical Considerations

For electrochemical analysis, the compound requires:

- Aprotic solvents: DMF, DMSO, or acetonitrile [19] [14]

- Supporting electrolytes: TBAP, LiClO₄, or KPF₆ [14]

- Reference electrodes: Ag/AgCl, SCE, or Ag/Ag⁺ [14]

- Working electrodes: Platinum, gold, or glassy carbon [20]

The pH independence of redox potentials results from the absence of ionizable protons in the molecular structure [14]. The compound exhibits quasi-reversible to irreversible electron transfer characteristics, typical for halogenated aromatics undergoing bond cleavage reactions [14] [15].

Spectroelectrochemical Properties